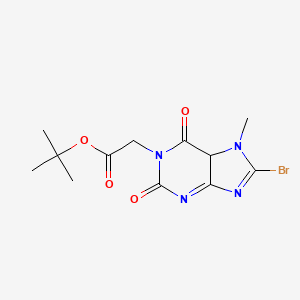
1H-Purine-1-acetic acid, 8-bromo-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1H-Purine-1-acetic acid, 8-bromo-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo-, 1,1-dimethylethyl ester involves several steps. One common method includes the bromination of a purine derivative followed by esterification. The reaction conditions typically involve the use of N-bromosuccinimide (NBS) as a brominating agent .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include NBS for bromination and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Purine-1-acetic acid, 8-bromo-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo-, 1,1-dimethylethyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but its reactivity suggests it may interact with nucleophilic sites in proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other purine derivatives such as:
1H-Purine-1-acetic acid, 8-bromo-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo-: This compound shares a similar structure but lacks the ester group.
1H-Purine-1-acetic acid, 8-bromo-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo-, methyl ester: This compound has a methyl ester group instead of the tert-butyl ester group.
The uniqueness of 1H-Purine-1-acetic acid, 8-bromo-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo-, 1,1-dimethylethyl ester lies in its specific ester group, which can influence its reactivity and interactions with other molecules .
Biologische Aktivität
1H-Purine-1-acetic acid, 8-bromo-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo-, 1,1-dimethylethyl ester (CAS Number: 1637533-84-6) is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a purine base and several functional groups that may influence its biological activity. The structural formula can be represented as follows:
- SMILES : O=C(OC(C)(C)C)Cn1c(=O)[nH]c2c(c1=O)n(C)c(n2)Br
This complex structure suggests potential interactions with various biological targets, particularly in the realm of receptor modulation.
1H-Purine-1-acetic acid derivatives often interact with G protein-coupled receptors (GPCRs) , which play crucial roles in cellular signaling. The specific interactions of this compound with GPCRs have not been extensively documented; however, research indicates that purine derivatives can act as agonists or antagonists at various receptor subtypes, influencing pathways related to:
- Cyclic AMP (cAMP) signaling : By modulating adenylyl cyclase activity.
- Calcium signaling : Through interactions with voltage-gated calcium channels and other calcium-dependent pathways.
Pharmacological Effects
Research suggests that compounds similar to 1H-Purine-1-acetic acid exhibit a range of pharmacological effects:
- Anti-inflammatory properties : Some studies have indicated that purine derivatives can inhibit inflammatory responses in various cell types.
- Neuroprotective effects : Evidence points to potential neuroprotective roles in models of neurodegeneration.
- Antitumor activity : Certain purine derivatives have shown promise in inhibiting tumor growth in preclinical studies.
Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of purine derivatives, researchers found that treatment with 1H-Purine-1-acetic acid led to a significant reduction in pro-inflammatory cytokines in vitro. The compound inhibited the activation of NF-kB signaling pathways, demonstrating its potential as an anti-inflammatory agent.
Study 2: Neuroprotection
A study on neuroprotection demonstrated that 1H-Purine-1-acetic acid could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the upregulation of antioxidant enzymes and the downregulation of apoptotic markers.
Study 3: Antitumor Activity
In vitro assays showed that this compound inhibited the proliferation of cancer cell lines through cell cycle arrest and induction of apoptosis. The findings suggest that further exploration into its antitumor mechanisms is warranted.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels; inhibited NF-kB | Study 1 |
| Neuroprotective | Increased antioxidant enzyme expression | Study 2 |
| Antitumor | Inhibited cancer cell proliferation | Study 3 |
Eigenschaften
Molekularformel |
C12H15BrN4O4 |
|---|---|
Molekulargewicht |
359.18 g/mol |
IUPAC-Name |
tert-butyl 2-(8-bromo-7-methyl-2,6-dioxo-5H-purin-1-yl)acetate |
InChI |
InChI=1S/C12H15BrN4O4/c1-12(2,3)21-6(18)5-17-9(19)7-8(15-11(17)20)14-10(13)16(7)4/h7H,5H2,1-4H3 |
InChI-Schlüssel |
UPOVBDLMVJMXLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1C(=O)C2C(=NC1=O)N=C(N2C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















